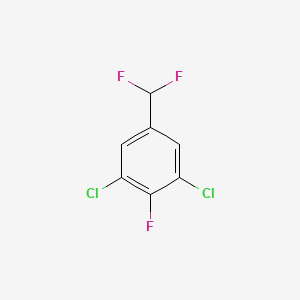

3,5-Dichloro-4-fluorobenzodifluoride

Description

Chemical Structure and Properties 3,5-Dichloro-4-fluorobenzotrifluoride (CAS: Not explicitly provided; synonyms include 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene) is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₄. Its structure features two chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and a trifluoromethyl (-CF₃) group at the 1 position on the benzene ring . This substitution pattern confers strong electron-withdrawing effects, making the compound highly electrophilic and useful in cross-coupling reactions and agrochemical synthesis.

It is utilized in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity .

Properties

IUPAC Name |

1,3-dichloro-5-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPPNPANCYORBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3,5-Dichloro-4-fluorobenzotrifluoride with structurally related halogenated aromatics:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group enhances electrophilicity, but substitution with -NH₂ (as in 4-amino-3,5-dichlorobenzotrifluoride) introduces nucleophilic character, expanding utility in amine coupling reactions .

- Reactivity : Acyl chlorides (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) exhibit higher reactivity in esterification and amidation compared to trifluoromethyl-substituted analogs .

- Applications : Compounds with hydroxyl or carbonyl groups (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, CAS: 189283-53-2) are preferred in chelating agents or metal-organic frameworks due to their hydrogen-bonding capacity .

Physicochemical Properties

| Property | 3,5-Dichloro-4-fluorobenzotrifluoride | 3,5-Difluoroaniline | 3,5-Dichloro-2-hydroxypyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245 | 129 | 180 |

| Boiling Point | Not reported | 172°C | Decomposes at 220°C |

| Solubility | Low in water; soluble in organic solvents | Moderate in polar solvents | High in DMSO, methanol |

| Hazard Profile | Irritant (requires PPE) | Toxic (acute exposure) | Corrosive (skin/eye contact) |

- Stability : Fluorine atoms enhance thermal stability, whereas hydroxyl groups (e.g., in 3,5-dichloro-2-hydroxypyridine) increase susceptibility to oxidation .

Research Findings and Industrial Relevance

- Pharmaceuticals : 3,5-Dichloro-4-fluorobenzotrifluoride derivatives are intermediates in kinase inhibitors and antifungal agents, leveraging their halogenated aromatic core for target binding .

- Agrochemicals : The -CF₃ group in analogs like 3,5-Dichloro-4-(trifluoromethyl)aniline improves pesticidal activity by enhancing lipid solubility and metabolic resistance .

- Materials Science : Fluorinated benzoyl chlorides (e.g., 3,5-Difluoro-4-methyl-benzoyl chloride) are critical in synthesizing high-performance polymers with low dielectric constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.